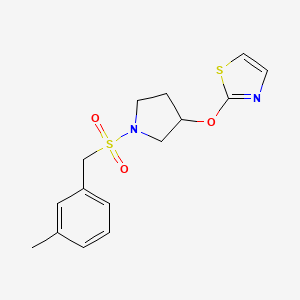

2-((1-((3-Methylbenzyl)sulfonyl)pyrrolidin-3-yl)oxy)thiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-((1-((3-Methylbenzyl)sulfonyl)pyrrolidin-3-yl)oxy)thiazole is a multifunctional molecule that is likely to be of interest due to its incorporation of a thiazole moiety, which is a common feature in many biologically active compounds. The presence of a sulfonyl group and a pyrrolidine ring suggests potential for diverse chemical reactivity and biological activity.

Synthesis Analysis

The synthesis of related pyrrolo[2,1-b]thiazole derivatives has been reported through 1,3-dipolar reactions of thiazolium azomethine ylides with activated vinyl sulfoxides, which proceed in a highly regio- and stereoselective manner . This method could potentially be adapted for the synthesis of 2-((1-((3-Methylbenzyl)sulfonyl)pyrrolidin-3-yl)oxy)thiazole by choosing appropriate starting materials and reaction conditions. Additionally, the synthesis of novel sulfonamides incorporating a thiazole moiety has been described, starting from 1-(4-(pyrrolidin-1-ylsulfonyl)phenyl)ethanone, which could provide insights into the synthesis of the target compound .

Molecular Structure Analysis

The molecular structure of related compounds, such as sulfoxide compounds containing a 1,2,3-thiadiazole moiety, has been confirmed by techniques like NMR, MS, and elemental analysis . For the target compound, similar analytical techniques would be employed to confirm its structure. Furthermore, single crystal X-ray diffraction studies have been used to determine the structure of a sulfoxide compound, which could also be applicable to the target compound to elucidate its three-dimensional conformation .

Chemical Reactions Analysis

The chemical reactivity of the target compound can be inferred from related research. For instance, iodine-catalyzed regioselective sulfenylation of imidazo[1,2-a]pyridines using sulfonyl hydrazides as a thiol surrogate has been achieved, which indicates that sulfonyl groups can participate in C(sp(2))-H bond functionalization reactions . This suggests that the sulfonyl group in the target compound may also undergo similar reactions, potentially leading to a variety of sulfenylated derivatives.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of 2-((1-((3-Methylbenzyl)sulfonyl)pyrrolidin-3-yl)oxy)thiazole are not directly reported, related compounds have displayed moderate biological activities . The presence of a sulfonyl group and a thiazole ring in the target compound suggests it may have similar properties, such as solubility in polar solvents and potential biological activity. The molecular docking and anti-human liver cancer evaluation of related sulfonamides incorporating thiazole moieties indicate that these compounds can serve as inhibitors against certain enzymes, which may also be true for the target compound .

Scientific Research Applications

Synthesis and Chemical Reactivity

The chemical compound 2-((1-((3-Methylbenzyl)sulfonyl)pyrrolidin-3-yl)oxy)thiazole, due to its structural complexity, is involved in various synthetic pathways for the development of biologically active compounds. For instance, studies have demonstrated the preparation of bis(N-methylcarbamate) and bis[N-(2-propyl)carbamate] derivatives of 5-substituted 6,7-bis(hydroxymethyl)pyrrolo[1,2-c]thiazoles, highlighting their antileukemic activity against P388 lymphocytic leukemia. The reactivity of these compounds significantly depended on the oxidation state of the sulfur, indicating the critical role of thiazole derivatives in medicinal chemistry research (Anderson & Mach, 1987).

Anticancer Activities

The compound's framework serves as a backbone for creating novel anticancer agents. Research has synthesized substituted 1,3,4-oxadiazolyl tetrahydropyridines, examining their efficacy against cancer cell lines. These studies demonstrate the compound's potential as a precursor for generating structures with significant biological activities, especially in cancer therapy (Redda & Gangapuram, 2007).

Inhibition of Metalloenzymes

Further investigations into sulfonamide derivatives, including thiazole moieties, have revealed their inhibitory effects on carbonic anhydrase isozymes, highlighting a crucial application in designing inhibitors for metalloenzymes. These enzymes play vital roles in physiological processes, making their inhibitors valuable for therapeutic applications (Gokcen, Gulcin, Ozturk, & Goren, 2016).

Antimicrobial and Antifungal Properties

Compounds derived from 2-((1-((3-Methylbenzyl)sulfonyl)pyrrolidin-3-yl)oxy)thiazole have shown promising antimicrobial and antifungal properties. This is evident in the synthesis and evaluation of novel heterocyclic compounds containing a sulfonamido moiety, which have been tested as antibacterial agents. Such studies pave the way for the development of new antimicrobial agents to combat resistant strains of bacteria and fungi (Azab, Youssef, & El-Bordany, 2013).

properties

IUPAC Name |

2-[1-[(3-methylphenyl)methylsulfonyl]pyrrolidin-3-yl]oxy-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3S2/c1-12-3-2-4-13(9-12)11-22(18,19)17-7-5-14(10-17)20-15-16-6-8-21-15/h2-4,6,8-9,14H,5,7,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXFGBSATDDGEEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CS(=O)(=O)N2CCC(C2)OC3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 5-[(4-methylbenzoyl)amino]-2-furoate](/img/structure/B2542326.png)

![2-(5-Chlorothiophen-2-YL)-N-[cyano(oxolan-3-YL)methyl]propanamide](/img/structure/B2542328.png)

![1-benzyl 4-methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanedioate](/img/structure/B2542338.png)

![(Z)-2-cyano-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B2542342.png)

![Methyl 9-boc-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B2542343.png)

![4-[3-Nitro-5-(trifluoromethyl)benzoyl]thiomorpholine-3-carbonitrile](/img/structure/B2542344.png)

![N'-[(1-benzyl-4-piperidinyl)carbonyl]-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarbohydrazide](/img/structure/B2542346.png)

![N-(1-cyanocyclopentyl)-2-[(3,5-dichloro-4-methoxyphenyl)amino]acetamide](/img/structure/B2542348.png)